Padsevonil, chemically known as (4R)-4-(2-chloro-2,2-difluoroethyl)-1-{[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl}pyrrolidin-2-one, is a novel antiepileptic drug (AED) candidate. [] It was rationally designed through a medicinal chemistry program aiming to create compounds with high affinity for synaptic vesicle 2 (SV2) proteins and low-to-moderate affinity for the benzodiazepine binding site on GABAA receptors. [] This dual-target approach makes Padsevonil a first-in-class AED candidate. [, ] Its development aimed to address the unmet need for effective treatment options for individuals with drug-resistant epilepsy. []
The molecular structure of Padsevonil is provided in a corrigendum to a research article. [] It is characterized by a complex heterocyclic structure incorporating pyrrolidinone, imidazothiadiazole, and difluoroethyl moieties. The specific arrangement of these structural elements contributes to its unique binding interactions with its target proteins, SV2 and GABAA receptors.
Padsevonil demonstrates high affinity for all three isoforms of synaptic vesicle protein 2 (SV2A, SV2B, and SV2C). [] This interaction is believed to modulate neurotransmitter release, potentially by influencing vesicle trafficking and fusion at the synapse. [, ] Interestingly, Padsevonil displays a different binding profile compared to selective SV2A ligands levetiracetam and brivaracetam. It exhibits slower binding kinetics and its binding is not potentiated by the allosteric modulator UCB1244283. []
Padsevonil also interacts with GABAA receptors, specifically at the benzodiazepine binding site. [, ] It acts as a partial agonist at this site, enhancing the inhibitory effects of GABA, a major inhibitory neurotransmitter in the brain. [, ]
The combined pre- and postsynaptic actions of Padsevonil are thought to contribute to its antiseizure effects. [] Research suggests that its unique mechanism of action, targeting both SV2 and GABAA receptors, might confer greater efficacy than drugs that solely target SV2A or the benzodiazepine site. []
The primary application of Padsevonil explored in the provided literature is its potential as a treatment for epilepsy, particularly focal epilepsy which is characterized by seizures originating from a specific area in the brain. [, , , ]
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8